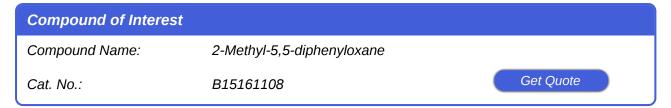


A Comparative Guide to Oxane Conformations: A DFT Perspective

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For Researchers, Scientists, and Drug Development Professionals

Oxane, also known as tetrahydropyran, is a fundamental heterocyclic compound forming the core structure of numerous biologically significant molecules, including various carbohydrates and natural products. Understanding the conformational landscape of the oxane ring is paramount for comprehending molecular interactions, reactivity, and biological function. This guide provides an objective comparison of oxane conformer energies determined by Density Functional Theory (DFT) studies, supported by detailed computational protocols.

Relative Energies of Oxane Conformations: A Quantitative Comparison

The conformational flexibility of the oxane ring gives rise to several non-planar structures, with the chair conformation being the most stable. Density Functional Theory (DFT) provides a robust computational framework for quantifying the energy differences between these conformers. The following table summarizes the relative energies (in kcal/mol) of various oxane conformers with respect to the ground state chair conformation, as calculated by different DFT functionals and ab initio methods.



Conformer	Method/Basis Set	Relative Energy (ΔE, kcal/mol)
2,5-Twist	HF/6-311+G(d,p)	6.10[1]
MP2/6-311+G(d,p)	6.10[1]	
SVWN/DN	6.82[1]	_
pBP/DN	6.12[1]	_
BLYP/DN	5.95[1]	_
B3LYP/DN	5.95[1]	_
B3PW91/DN	5.94[1]	_
B3P86/DN	5.84[1]	_
1,4-Boat	HF/6-311+G(d,p)	7.05[1]
MP2/6-311+G(d,p)	7.16[1]	
SVWN/DN	7.20[1]	_
pBP/DN	6.36[1]	_
BLYP/DN	6.34[1]	_
B3LYP/DN	6.34[1]	_
B3PW91/DN	6.33[1]	_
B3P86/DN	6.23[1]	_
Half-Chair (TS)	B3LYP/6-31G*	~10-11
Twist-Boat	23.6 - 25.9 kJ/mol (~5.6 - 6.2 kcal/mol)[2]	

Conformational Interconversion Pathway

The interconversion between different oxane conformations proceeds through higher energy transition states. The following diagram illustrates the simplified energetic relationship between the most stable chair conformation and the higher energy boat and twist-boat conformations.



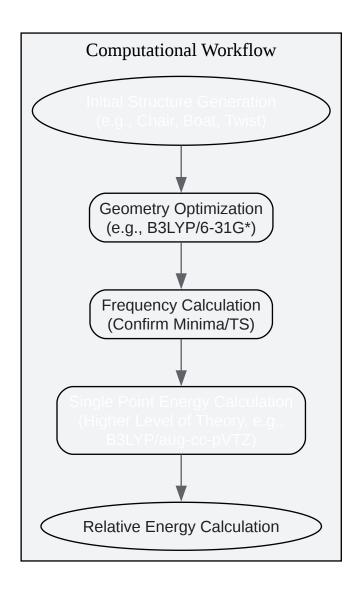


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Simplified energy landscape of oxane conformations.

Computational Protocols

The data presented in this guide were derived from computational studies employing Density Functional Theory (DFT) and ab initio methods. A representative computational workflow for determining the relative energies of oxane conformers is outlined below.





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Typical workflow for DFT conformational analysis.

A detailed description of the methodologies cited is as follows:

The conformational analyses of tetrahydro-2H-pyran (oxane) were conducted using both ab initio and density functional theory.[1] A variety of basis sets were employed in the ab initio calculations, including 3-21G, 6-31G(d), 6-31G(d,p), 6-311G(d,p), 6-31+G(d), and 6-311+G(d,p).[1] The DFT calculations utilized several functionals: SVWN, pBP, BLYP, and the hybrid functionals B3LYP, B3PW91, and B3P86.[1] These methods were used to calculate the energies of the chair, half-chair, sofa, twist, and boat conformers of oxane.[1] The primary goal of these calculations was to determine the energy differences between the various conformers and the most stable chair conformation.[1]

Key Insights from Comparative DFT Studies

- Chair Conformation Dominance: Across all levels of theory, the chair conformation is consistently identified as the global minimum energy structure for oxane. This stability is attributed to the minimization of angular and torsional strain.
- Energy Hierarchy of Non-Chair Forms: The twist-boat and boat conformations are significantly higher in energy than the chair form. The 2,5-twist conformer is generally found to be slightly more stable than the 1,4-boat conformer.[1]
- Influence of DFT Functional: While the overall trend in conformational stability is consistent, the exact energy differences vary with the chosen DFT functional. For instance, the SVWN functional tends to predict slightly higher relative energies for the non-chair conformers compared to hybrid functionals like B3LYP and B3P86.[1]
- Comparison with Cyclohexane: The introduction of a heteroatom (oxygen) into the sixmembered ring to form oxane does not dramatically alter the fundamental conformational preferences observed in cyclohexane. The energy difference between the chair and twistboat conformations in oxane is comparable to that in cyclohexane, suggesting that the steric and torsional effects governing the ring puckering are similar.[2]



This comparative guide highlights the utility of DFT in elucidating the conformational energetics of the oxane ring system. The provided data and methodologies offer a valuable resource for researchers in computational chemistry, medicinal chemistry, and materials science for parameterizing molecular models and understanding the structure-activity relationships of oxane-containing compounds.

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